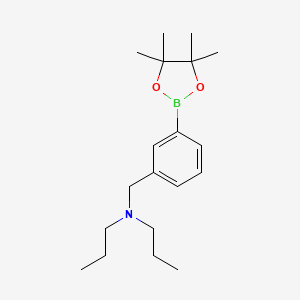![molecular formula C15H23BrN2OSi B1472935 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole CAS No. 1704067-43-5](/img/structure/B1472935.png)
5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole
概要
説明
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is a synthetic organic compound that features a bromine atom, a benzimidazole core, and a tert-butyldimethylsilyl (TBDMS) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be derived from o-phenylenediamine and formic acid.
Bromination: The benzimidazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole and a solvent such as dimethylformamide (DMF) to form the TBDMS ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The TBDMS group can be removed using fluoride sources such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Deprotection: TBAF in THF at room temperature is commonly used for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with a Grignard reagent would yield a new carbon-carbon bond at the position previously occupied by the bromine atom.
科学的研究の応用
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials
作用機序
The mechanism of action of 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole depends on its specific applicationThe TBDMS group serves as a protecting group, ensuring the stability of the compound during synthetic transformations .
類似化合物との比較
Similar Compounds
5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole: Similar in structure but with an indole core instead of a benzimidazole core.
(3-Bromopropoxy)-tert-butyldimethylsilane: Features a bromine atom and a TBDMS group but with a different core structure.
Uniqueness
5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core and a TBDMS-protected hydroxyl group. This combination provides both stability and reactivity, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
2-(5-bromobenzimidazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OSi/c1-15(2,3)20(4,5)19-9-8-18-11-17-13-10-12(16)6-7-14(13)18/h6-7,10-11H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQXGVXZHYFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


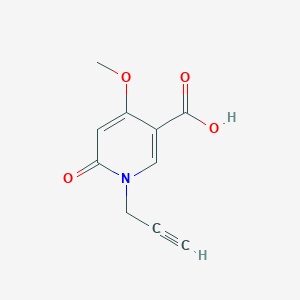
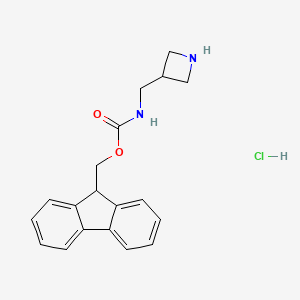
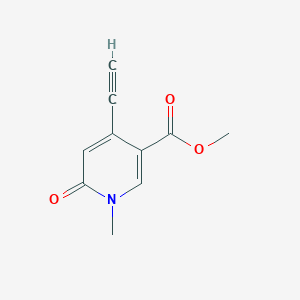
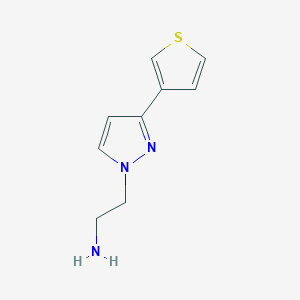
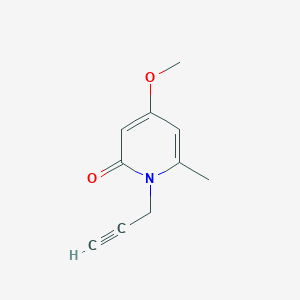
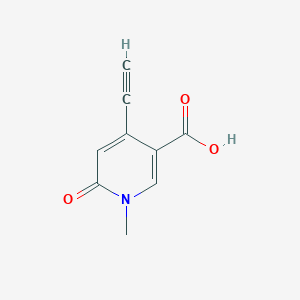

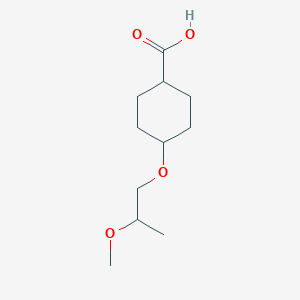
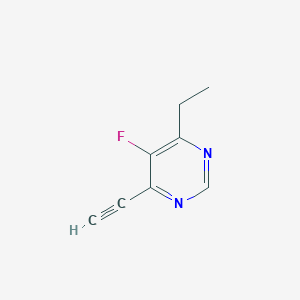
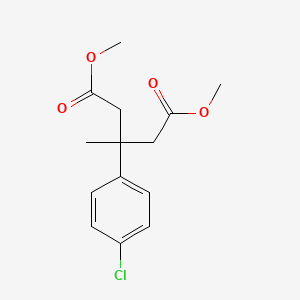
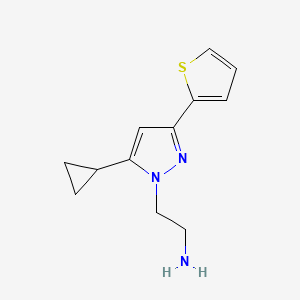

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
